molecular formula C17H21N3O3 B4022622 N-{4-[3-(cyclopentylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide

N-{4-[3-(cyclopentylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide

Cat. No. B4022622
M. Wt: 315.37 g/mol
InChI Key: XIHGBYUFMRYCCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-{4-[3-(cyclopentylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide and related compounds involves complex organic reactions, including condensation, cyclization, and functional group transformations. These processes are designed to construct the pyrrolidinyl skeleton, introduce the acetamide group, and incorporate the cyclopentylamino moiety in a controlled manner. Techniques such as conformational analysis are employed to optimize the synthesis routes and improve the yield and purity of the target compound (Costello et al., 1991).

Molecular Structure Analysis

The molecular structure of N-{4-[3-(cyclopentylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide is characterized by X-ray diffraction, NMR spectroscopy, and computational modeling. These analyses provide insights into the compound's stereochemistry, conformational preferences, and electronic structure. The spatial arrangement of its functional groups affects its reactivity, interaction with biological targets, and overall physicochemical properties (Umezono & Okuno, 2015).

Chemical Reactions and Properties

N-{4-[3-(cyclopentylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide participates in various chemical reactions, including nucleophilic substitutions and transformations of its functional groups. These reactions are essential for modifying the compound for specific applications or for further derivatization in synthetic pathways. The compound's reactivity is influenced by the electronic nature of the pyrrolidinyl ring and the steric effects of the cyclopentylamino group (Galeazzi et al., 1996).

Physical Properties Analysis

The physical properties of N-{4-[3-(cyclopentylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide, such as solubility, melting point, and crystalline structure, are crucial for its handling, formulation, and application in different contexts. These properties are determined using various analytical techniques, and they influence the compound's stability, bioavailability, and interaction with other substances (Caira et al., 1999).

Chemical Properties Analysis

The chemical properties of N-{4-[3-(cyclopentylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide, including acidity, basicity, and reactivity towards various reagents, are essential for understanding its behavior in chemical syntheses and biological systems. These properties are influenced by the compound's molecular structure and the electronic effects of its functional groups (Liu et al., 2014).

properties

IUPAC Name

N-[4-[3-(cyclopentylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-11(21)18-13-6-8-14(9-7-13)20-16(22)10-15(17(20)23)19-12-4-2-3-5-12/h6-9,12,15,19H,2-5,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHGBYUFMRYCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[3-(cyclopentylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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